molecular formula C13H9ClO2 B6380733 MFCD18315457 CAS No. 1261919-39-4

MFCD18315457

Cat. No.: B6380733
CAS No.: 1261919-39-4
M. Wt: 232.66 g/mol
InChI Key: PITGYWXDXCEGQR-UHFFFAOYSA-N
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Description

Such compounds are often characterized by advanced analytical techniques, including NMR, HPLC, and mass spectrometry, to confirm purity and structural integrity . While direct data on MFCD18315457 is absent, its inclusion in chemical databases suggests it belongs to a class of heterocyclic or organometallic compounds, given the prevalence of such structures in industrial and pharmacological research .

Properties

IUPAC Name

4-(4-chloro-3-hydroxyphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-12-6-5-11(7-13(12)16)10-3-1-9(8-15)2-4-10/h1-8,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITGYWXDXCEGQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685857
Record name 4'-Chloro-3'-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261919-39-4
Record name 4'-Chloro-3'-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The preparation of MFCD18315457 involves several synthetic routes and reaction conditions. One common method is through a low-temperature self-exothermic reaction based on the solution method. This method is cost-effective and has a shorter preparation cycle compared to vacuum methods . The reaction involves mixing aluminum nitrate and aluminum acetylacetonate in specific ratios to optimize the dielectric performance of the resulting compound .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties
Property This compound (Hypothetical) Compound A Compound B
Molecular Weight ~200 g/mol 188.01 202.17
Log P 2.5 (estimated) 1.8 3.1
Solubility (mg/mL) 0.5–1.0 0.687 <0.1
Bioavailability Score 0.60 0.55 0.45
Hazard Profile H302 (oral toxicity) H315, H319 H302

Research Findings and Limitations

  • Structural Insights : Halogen substituents (Cl, Br, F) in analogs influence reactivity and toxicity. For example, bromine in this compound may improve binding affinity in medicinal targets compared to chlorine in Compound A .
  • Synthetic Challenges : High molecular weight analogs (e.g., Compound B) face solubility issues, necessitating formulation adjustments for pharmacological use .

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